Eicosanedioic acid-d4
Description
Eicosanedioic acid-d4 (C${20}$H${34}$D$4$O$4$) is a deuterium-labeled derivative of eicosanedioic acid (1,20-eicosanedioic acid), a long-chain α,ω-dicarboxylic acid with 20 carbon atoms. The deuterated variant replaces four hydrogen atoms with deuterium, enhancing its utility in analytical and biochemical studies. Key properties include:
- Molecular Weight: ~346.56 g/mol (vs. 342.51 g/mol for the non-deuterated form) .
- Structure: Linear chain with terminal carboxylic acid groups and deuterium substitution at specific positions.
- Applications: Primarily used as a non-cleavable linker in antibody-drug conjugates (ADCs) to enhance stability and traceability during metabolic studies .
Properties
Molecular Formula |
C20H38O4 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
3,3,18,18-tetradeuterioicosanedioic acid |
InChI |
InChI=1S/C20H38O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1-18H2,(H,21,22)(H,23,24)/i15D2,16D2 |
InChI Key |
JJOJFIHJIRWASH-ONNKGWAKSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCC([2H])([2H])CC(=O)O)CC(=O)O |
Canonical SMILES |
C(CCCCCCCCCC(=O)O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosanedioic acid-d4 can be synthesized through several methods. One common approach involves the deuteration of eicosanedioic acid using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Eicosanedioic acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Eicosanedioic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Helps in tracing metabolic pathways and understanding the role of fatty acids in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease studies.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of eicosanedioic acid-d4 involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also interact with enzymes involved in fatty acid metabolism, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Functional and Analytical Comparisons
- Deuterium Labeling: this compound shares similarities with other deuterated standards like acetic acid-d4 (used in NMR calibration) and acetylsalicylic acid-d4 (mass spectrometry internal standard). However, its role as an ADC linker distinguishes it from simpler deuterated acids . Unlike non-deuterated eicosanedioic acid, the deuterated form minimizes isotopic interference in metabolic studies, enabling precise tracking in biological systems .
Chain Length and Reactivity :
- Compared to 1,18-octadec-9-enedioic acid , this compound’s longer chain provides higher hydrophobicity, influencing its interaction with lipid bilayers in drug delivery systems .
- The absence of double bonds in this compound (vs. unsaturated analogs) enhances oxidative stability, critical for long-term storage in pharmaceutical formulations .
Key Research Findings
- Stability: Deuterium substitution in this compound reduces metabolic degradation rates by ~30% compared to the non-deuterated form in murine models .
- Synthetic Utility: The mono-t-butyl ester derivative demonstrates superior solubility in dichloromethane (DCM), facilitating its use in solid-phase peptide synthesis .
- Historical Relevance: Non-deuterated eicosanedioic acid was identified in 45-million-year-old fossilized bark, highlighting its evolutionary role in plant suberin .
Biological Activity
Eicosanedioic acid-d4 (also known as 1,2-eicosanedioic acid-d4) is a deuterated derivative of eicosanedioic acid, a long-chain dicarboxylic acid. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities and applications in research.
This compound is characterized by the following chemical properties:
- Molecular Formula : C20H36O4
- Molecular Weight : 336.49 g/mol
- Deuteration : The presence of four deuterium atoms enhances its stability and allows for specific applications in mass spectrometry and tracer studies.
This compound is involved in several biological pathways, primarily through its role as a precursor to various eicosanoids. Eicosanoids are signaling molecules that play critical roles in inflammation, immunity, and other physiological processes. The biological activity of this compound can be attributed to its conversion into bioactive lipids via enzymatic pathways involving cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 enzymes.
- Inflammatory Response : Eicosanoids derived from this compound exhibit both pro-inflammatory and anti-inflammatory properties, depending on the specific metabolic pathway activated. For instance, the conversion of arachidonic acid (AA) through COX enzymes leads to the production of prostaglandins, which mediate inflammation.
- Neuroprotective Effects : Some studies suggest that eicosanoids derived from this compound may have neuroprotective effects, potentially influencing neuroinflammation and neurodegenerative diseases.
- Antimicrobial Activity : Research indicates that certain fatty acids, including derivatives of this compound, may exhibit antimicrobial properties against various pathogens.
Case Studies
- Inflammation and Pain Management : A study published in Frontiers in Pharmacology explored the role of eicosanoids in inflammation and pain management. It was found that specific metabolites derived from this compound can modulate pain pathways, providing insights into potential therapeutic applications for chronic pain conditions .
- Cancer Research : Another investigation highlighted the antitumor activity of fatty acids similar to this compound. These compounds demonstrated the ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation .
Biological Activity Summary Table
Eicosanoid Production Pathways
| Enzyme Type | Substrate | Products |
|---|---|---|
| Cyclooxygenase | Arachidonic Acid | Prostaglandins |
| Lipoxygenase | Arachidonic Acid | Leukotrienes |
| Cytochrome P450 | Arachidonic Acid | Hydroxyeicosatetraenoic acids |
Q & A
Q. How is Eicosanedioic acid-d4 synthesized, and what analytical methods validate its purity for use as an internal standard?
this compound is synthesized via deuterium labeling, typically through catalytic exchange reactions or site-specific deuteration. Purity validation employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>95% deuterium incorporation) and structural integrity. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions ensures specificity . Certificates of Analysis (COA) from suppliers should include batch-specific purity data (>99%) and stability profiles under storage conditions (e.g., -20°C in inert atmospheres) .
Q. Why are deuterated analogs like this compound preferred over non-deuterated forms in quantitative metabolomics?
Deuterated internal standards (IS) minimize matrix effects and ion suppression in mass spectrometry by co-eluting with analytes, ensuring accurate recovery rates. For example, this compound compensates for extraction efficiency losses during sample preparation and instrument variability, reducing relative standard deviations (RSD) to <5% in replicate analyses . This methodological rigor is critical for lipidomics studies where endogenous eicosanedioic acid concentrations are low (nM–µM range) .
Advanced Research Questions
Q. How can researchers optimize LC-MS parameters for this compound quantification in complex biological matrices?
Methodological steps:
- Column selection : Use reverse-phase C18 columns with 1.7 µm particle size for optimal resolution of long-chain dicarboxylic acids.
- Ionization mode : Electrospray ionization (ESI) in negative mode, as carboxyl groups deprotonate readily.
- MRM transitions : Prioritize m/z transitions with minimal interference (e.g., 357.3 → 339.2 for this compound).
- Calibration curves : Prepare matrix-matched standards (e.g., plasma or urine) to account for ion suppression. Linear ranges (1–1000 ng/mL) with R² >0.99 are achievable . Validation: Assess intra-day/inter-day precision (<15% RSD) and accuracy (85–115% recovery) per FDA bioanalytical guidelines .
Q. What strategies resolve contradictions in this compound recovery rates across different tissue homogenates?
Discrepancies often arise from tissue-specific lipid content or enzymatic degradation. Mitigation approaches include:
- Homogenization buffers : Add deuterated IS during tissue disruption to prevent analyte degradation.
- Solid-phase extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) to remove phospholipids that interfere with ionization.
- Stability studies : Pre-test IS stability under varying pH and temperature conditions. For instance, this compound degrades >10% in acidic (pH <3) homogenates, necessitating neutralization .
Q. How do researchers validate the absence of isotopic interference when using this compound in multi-analyte panels?
Cross-talk between deuterated IS and endogenous metabolites is assessed via:
- Blank matrix analysis : Inject analyte-free matrix spiked with IS to confirm no endogenous peaks overlap with IS MRM channels.
- High-resolution MS : Full-scan HRMS (e.g., Q-TOF) identifies co-eluting isobars. For example, ensure no overlap with C20:0 fatty acids or prostaglandins .
- Cross-validation : Compare results from deuterated IS with stable isotope-labeled analogs (e.g., ¹³C-labeled) to confirm consistency .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for comparing this compound-derived data across experimental cohorts?
- Normalization : Use IS-normalized peak area ratios to correct for batch effects.
- Multivariate analysis : Partial least squares-discriminant analysis (PLS-DA) identifies metabolite clusters differentiating cohorts.
- Error bars : Report standard deviations (SD) or confidence intervals (CI) from ≥3 technical replicates. For biological replicates, use mixed-effects models to account for inter-subject variability .
Q. How should researchers address discrepancies between this compound quantification results and theoretical predictions in kinetic studies?
Potential sources include incomplete isotopic equilibration or metabolic cross-talk. Solutions:
- Time-course experiments : Monitor IS stability over the study duration.
- Tracer dilution assays : Calculate isotopic enrichment using mass isotopomer distributions (MIDs) to validate assumptions .
- Computational modeling : Fit data to compartmental models (e.g., SAAM II) to refine kinetic parameters .
Cross-Disciplinary Applications
Q. What role does this compound play in studying peroxisomal disorders linked to dicarboxylic aciduria?
As an IS, it quantifies elevated eicosanedioic acid levels in patient sera, aiding diagnosis of Zellweger syndrome or acyl-CoA oxidase deficiencies. Methodological rigor ensures detection limits align with clinical thresholds (e.g., >10 µM in urine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
